molecular formula C51H40N6NaO23S6 B1682722 Suramin-Natrium CAS No. 129-46-4

Suramin-Natrium

Katalognummer: B1682722
CAS-Nummer: 129-46-4
Molekulargewicht: 1320.3 g/mol
InChI-Schlüssel: HWRBYSXGEWIANS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Suramin sodium, a polyanionic compound, has several primary targets. It acts as an antagonist of P2Y purinoceptor 2 and follicle-stimulating hormone receptors . It also inhibits NAD-dependent protein deacylase sirtuin-5, mitochondrial , and acts as an agonist of Ryanodine receptors . These targets play crucial roles in various cellular reactions, such as respiration and glycolysis .

Mode of Action

The exact mechanism of Suramin sodium is unknown, but its trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH) . NADH functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite . Suramin’s action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal .

Biochemical Pathways

Suramin sodium impacts several biochemical pathways. It affects amino-acid, amino-sugar, and nucleotide-sugar metabolism . Time effects were observed on carbon intermediary metabolism, notably glycolysis and di- and tricarboxylic acids of the succinate production pathway and tricarboxylic acid (TCA) cycle .

Pharmacokinetics

Suramin sodium exhibits dose-proportional pharmacokinetics. After a single dose, the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve from time zero to the time of the last measurable concentration (AUClast) increase in a dose-proportional manner . The plasma half-life (t1/2) is dose-independent, averaging 48 days (range 28-105 days) . Suramin sodium has a protein binding of 99.7% and a poor absorption . Its volume of distribution (Vd) is 90 ± 21 L (terminal phase); 38 ± 8 L (Steady state) .

Result of Action

Suramin sodium has demonstrated varied modes of action against Trypanosoma brucei . It has a dose- and time-dependent propensity to stimulate the adipogenic differentiation of rat preadipocytes isolated from the superficial fascia tissue and from adult adipose tissue . This stimulation is concomitant with a notable upregulation in expression levels of pivotal adipogenic factors as the adipocyte differentiation process unfolds .

Biochemische Analyse

Biochemical Properties

Suramin sodium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which is crucial for cellular respiration and glycolysis . Additionally, Suramin sodium acts as an antagonist of P2 receptors and an agonist of Ryanodine receptors, influencing cellular signaling pathways . It also inhibits follicle-stimulating hormone receptors and phospholipase A2, among others .

Cellular Effects

Suramin sodium affects various types of cells and cellular processes. It has been shown to stimulate adipocyte differentiation and promote adipogenesis in rat preadipocytes . Suramin sodium also exhibits antineoplastic effects by antagonizing various growth factors and cellular proteins . Furthermore, it can inhibit the replication of viruses by interfering with viral attachment, entry, and release from host cells .

Molecular Mechanism

The molecular mechanism of Suramin sodium involves several binding interactions and enzyme inhibitions. It inhibits enzymes involved in the oxidation of reduced NADH, which is essential for cellular respiration and glycolysis . Suramin sodium also acts as an antagonist of P2 receptors and an agonist of Ryanodine receptors, influencing calcium signaling pathways . Additionally, it inhibits follicle-stimulating hormone receptors and phospholipase A2, affecting various cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suramin sodium change over time. It has a long half-life of approximately 48 days, with detectable levels in urine for more than 140 days following infusion . Suramin sodium demonstrates a dose- and time-dependent propensity to stimulate adipogenic differentiation of rat preadipocytes

Dosage Effects in Animal Models

The effects of Suramin sodium vary with different dosages in animal models. In a study on polycystic kidney disease in mice, a dosage of 60 mg/kg twice weekly significantly reduced renal cyst densities, cell proliferation, and macrophage infiltration . High doses of Suramin sodium can lead to nephrotoxicity and other adverse effects, indicating the need for careful dosage management .

Metabolic Pathways

Suramin sodium is involved in various metabolic pathways, including amino-acid, amino-sugar, and nucleotide-sugar metabolism . It affects carbon intermediary metabolism, notably glycolysis and the tricarboxylic acid (TCA) cycle . Suramin sodium’s impact on these pathways highlights its broad metabolic influence and potential therapeutic applications.

Transport and Distribution

Suramin sodium is poorly absorbed from the gastrointestinal tract and is widely distributed to tissues, including the kidneys . It has a volume of distribution of 31–46 liters and is primarily excreted via the kidneys . The drug’s long half-life and extensive tissue distribution contribute to its prolonged therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of Suramin sodium involves its distribution within various cellular compartments. It can target specific cellular structures, such as the mitochondria and endoplasmic reticulum, influencing their function and activity

Analyse Chemischer Reaktionen

Suramin sodium undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium on carbon for hydrogenation and various sulfonating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Eigenschaften

The mechanism is unknown, but the trypanocidal activity may be due to the inhibition of enzymes involved with the oxidation of reduced nicotinamide-adenine dinucleotide (NADH), which functions as a co-enzyme in many cellular reactions, such as respiration and glycolysis, in the trypanosome parasite. Suramin's action in the treatment of onchocerciasis is macrofilaricidal and partially microfilaricidal. It may also act as an antagonist of P2 receptors and as an agonist of Ryanodine receptors. It also can inhibit follicle-stimulating hormone receptors.

CAS-Nummer

129-46-4

Molekularformel

C51H40N6NaO23S6

Molekulargewicht

1320.3 g/mol

IUPAC-Name

8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid

InChI

InChI=1S/C51H40N6O23S6.Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);

InChI-Schlüssel

HWRBYSXGEWIANS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)C.[Na]

Aussehen

Solid powder

129-46-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>95% (or refer to the Certificate of Analysis)

Verwandte CAS-Nummern

129-46-4 (hexa-hydrochloride salt)

Haltbarkeit

>2 years if stored properly

Löslichkeit

8.72e-03 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Germanin
Hexasodium Salt Suramin
Monosodium Salt Suramin
Moranil
Naganin
Naganol
Naphuride
Salt Suramin, Hexasodium
Salt Suramin, Monosodium
Sodium, Suramin
Suramin
Suramin Sodium
Suramin, Hexasodium Salt
Suramin, Monosodium Salt

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suramin sodium
Reactant of Route 2
Reactant of Route 2
Suramin sodium
Reactant of Route 3
Reactant of Route 3
Suramin sodium
Reactant of Route 4
Reactant of Route 4
Suramin sodium
Reactant of Route 5
Reactant of Route 5
Suramin sodium
Reactant of Route 6
Reactant of Route 6
Suramin sodium
Customer
Q & A

Q1: What is the primary mechanism of action of suramin sodium?

A1: Suramin sodium exhibits its activity through multiple mechanisms. It disrupts the binding of various growth factors, including insulin-like growth factor I (IGF-I), epidermal growth factor (EGF), platelet-derived growth factor (PDGF), and tumor growth factor-beta (TGF-beta) to their receptors []. This inhibition of growth factor signaling can hinder cell proliferation and migration, potentially impacting tumor growth and angiogenesis. Additionally, suramin sodium inhibits retroviral reverse transcriptase, uncouples G-proteins from receptors, and affects topoisomerases, cellular folate transport, and steroidogenesis [].

Q2: How does suramin sodium affect cellular folate transport?

A2: Suramin sodium competitively inhibits the influx of methotrexate, an antifolate drug, through the reduced-folate carrier system in tumor cells []. This inhibition has been shown to be highly specific to suramin sodium compared to other arylsulfonic acids, indicating a particular interaction with the reduced-folate carrier [].

Q3: What is the molecular formula and weight of suramin sodium?

A3: The molecular formula of suramin sodium is C51H34N6Na6O23S6, and its molecular weight is 1429.16 g/mol [].

Q4: Does the available research discuss any specific catalytic properties of suramin sodium?

A4: The provided research articles do not delve into the catalytic properties of suramin sodium. The focus is primarily on its biological activities and applications as an antiparasitic, antiviral, and potential antineoplastic agent.

Q5: Has computational chemistry been utilized to study suramin sodium?

A5: While the provided articles don't directly employ computational chemistry for suramin sodium, one study utilizes docking simulations to investigate the binding interactions of flavanol-fatty alcohol hybrids (structurally unrelated to suramin) with α-glucosidase and PTP1B enzymes []. This approach could potentially be applied to suramin sodium in future research to understand its interactions with target proteins.

Q6: Does modifying the structure of suramin sodium affect its activity?

A6: The provided articles do not specifically address the SAR of suramin sodium. Further research is needed to understand how modifications to its structure might influence its activity, potency, and selectivity.

Q7: Are there any formulation strategies mentioned for improving the stability or bioavailability of suramin sodium?

A7: The provided articles primarily focus on the direct administration of suramin sodium and don't delve into specific formulation strategies to enhance its stability or bioavailability. This area presents an opportunity for future research to optimize its therapeutic application.

Q8: What information is available regarding SHE regulations for suramin sodium?

A8: The provided articles primarily focus on the scientific and medical aspects of suramin sodium and do not provide details regarding specific SHE regulations. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information on handling, storage, and disposal of this compound.

Q9: What is the pharmacokinetic profile of suramin sodium?

A9: Following a single intravenous dose in healthy Chinese volunteers, suramin sodium exhibited dose-proportional increases in Cmax and AUClast []. The plasma half-life (t1/2) remained independent of the dose, averaging 48 days with a range of 28–105 days []. Urinary excretion of suramin sodium was low, with less than 4% of the dose recovered in urine within 7 days post-administration []. Notably, suramin sodium was detectable in urine samples for extended periods, exceeding 140 days after infusion [].

Q10: What are the in vitro and in vivo efficacies of suramin sodium against Trypanosoma evansi?

A10: In a study involving four Himalayan black bears infected with Trypanosoma evansi, treatment with suramin sodium at twice the recommended dosage for domestic animals (10 mg/kg) administered twice at 3-day intervals successfully cleared the parasite from the bloodstream []. All four bears tested aparasitemic on days 5, 7, and 10 post-treatment, demonstrating the in vivo efficacy of suramin sodium against T. evansi in this animal model [].

Q11: Has suramin sodium shown any promising results in cancer treatment?

A11: While suramin sodium hasn't shown significant antitumor activity as a single agent in metastatic renal cell carcinoma [], there have been observations suggesting potential benefits. In one patient, autopsy revealed over 90% necrosis of tumor sites following suramin sodium treatment []. Additionally, another patient experienced normalization of tumor-related hypercalcemia []. These findings, though limited, warrant further investigation into suramin sodium's potential role in cancer therapy, perhaps in combination with other agents.

Q12: Are there known resistance mechanisms associated with suramin sodium?

A12: Yes, resistance to suramin sodium is primarily attributed to alterations in the parasite's transport proteins, specifically those involved in drug uptake []. This mechanism hinders the drug's ability to reach its intracellular targets and exert its effects.

Q13: What are the common side effects associated with suramin sodium therapy?

A13: Suramin sodium treatment can lead to various side effects, with the most frequent being fever, rash, malaise, nausea, neurological symptoms, and vomiting []. Additionally, it can cause hematological toxicities such as neutropenia and thrombocytopenia, as well as liver dysfunction, renal insufficiency, adrenal insufficiency, and ocular complications like vortex keratopathy [, , ]. The severity of these side effects can vary and necessitates careful monitoring during treatment.

Q14: Are there any specific drug delivery systems designed for suramin sodium?

A14: Yes, one study explores the use of a bone-targeted and pH-sensitive drug delivery system for suramin sodium []. This system utilizes alendronate-conjugated polymeric nanoparticles to encapsulate and deliver suramin sodium specifically to bone lesions, aiming to enhance its therapeutic efficacy in treating fibrous dysplasia [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.